molecular formula C20H19N3O4S B11277253 2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B11277253
M. Wt: 397.4 g/mol
InChI Key: BLGNTSMCAKZOCR-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with ethoxy and methanesulfonylpyridazinyl substituents, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy group and the methanesulfonylpyridazinyl moiety. Common reagents used in these reactions include ethyl iodide for ethoxylation and methanesulfonyl chloride for the introduction of the methanesulfonyl group. Reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group yields aldehydes or carboxylic acids, while reduction of a nitro group results in an amine.

Scientific Research Applications

2-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE: shares structural similarities with other benzamide derivatives and pyridazine-containing compounds.

    N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE: Lacks the ethoxy group but retains the core structure.

    2-ETHOXY-N-[3-(PYRIDAZIN-3-YL)PHENYL]BENZAMIDE: Lacks the methanesulfonyl group but retains the ethoxy and pyridazinyl moieties.

Uniqueness

The presence of both the ethoxy and methanesulfonylpyridazinyl groups in 2-ETHOXY-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE imparts unique chemical and biological properties, distinguishing it from other similar compounds. These substituents may enhance its reactivity, binding affinity, and specificity for certain molecular targets.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

2-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C20H19N3O4S/c1-3-27-18-10-5-4-9-16(18)20(24)21-15-8-6-7-14(13-15)17-11-12-19(23-22-17)28(2,25)26/h4-13H,3H2,1-2H3,(H,21,24)

InChI Key

BLGNTSMCAKZOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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